Methyl 4-(aminomethyl)benzoate hydrochloride

Catalog No.
S714606
CAS No.
6232-11-7
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(aminomethyl)benzoate hydrochloride

CAS Number

6232-11-7

Product Name

Methyl 4-(aminomethyl)benzoate hydrochloride

IUPAC Name

methyl 4-(aminomethyl)benzoate;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H

InChI Key

GIZCKBSSWNIUMZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CN.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN.Cl

The exact mass of the compound Methyl 4-(aminomethyl)benzoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7) is a pre-protected bifunctional building block utilized in medicinal chemistry and the production of active pharmaceutical ingredients (APIs) . Structurally comprising a benzylic primary amine stabilized as a hydrochloride salt and a carboxylic acid masked as a methyl ester, this compound serves as a targeted intermediate for synthesizing peptidomimetics, enzyme inhibitors, and indoleamide derivatives . By locking the carboxylic acid in an ester form and stabilizing the reactive amine, it provides a shelf-stable precursor (m.p. 243 °C) that integrates into standard coupling workflows, functioning as a baseline procurement choice for scalable custom synthesis and chemical manufacturing [1].

Attempting to substitute this specific hydrochloride salt with its free base or the unprotected parent acid, 4-(aminomethyl)benzoic acid (PAMBA), introduces measurable process inefficiencies. The free benzylic amine is susceptible to atmospheric oxidation and carbon dioxide absorption, leading to progressive degradation and stoichiometric inaccuracies during bulk storage [1]. Conversely, utilizing the unprotected parent acid results in zwitterion formation, which reduces solubility in standard organic solvents and necessitates multi-step protection strategies (such as Boc-protection) to prevent unwanted side reactions during N-functionalization . Procurement of the pre-formed methyl ester hydrochloride bypasses these bottlenecks, ensuring immediate amine reactivity, precise dosing, and streamlined downstream processing in pharmaceutical manufacturing .

Thermal Stability and Shelf-Life (HCl Salt vs. Free Base)

The hydrochloride salt form provides quantifiable thermal and atmospheric stability compared to the free base. Methyl 4-(aminomethyl)benzoate hydrochloride exhibits a decomposition point of 243 °C , rendering it a free-flowing crystalline solid. In contrast, the free base is prone to degradation and requires specialized storage to prevent carbamate formation upon exposure to atmospheric CO2 [1]. This thermal robustness ensures long-term viability for bulk procurement without the need for strict inert-gas handling.

Evidence DimensionThermal stability and physical state
Target Compound DataStable crystalline solid, m.p. 243 °C (dec.)
Comparator Or BaselineFree base (Methyl 4-(aminomethyl)benzoate): prone to atmospheric degradation/carbamate formation
Quantified DifferenceSignificant increase in shelf-life and handling tolerance (m.p. 243 °C vs. liquid/low-melting solid degradation)
ConditionsStandard atmospheric storage and bulk handling

Ensures reproducible stoichiometry and eliminates the need for inert-gas storage during bulk procurement and manufacturing.

Chemoselective N-Functionalization (Methyl Ester vs. Free Acid)

Utilizing the methyl ester derivative prevents competitive reactivity at the carboxylate center, a primary failure point when using the unprotected parent compound, 4-(aminomethyl)benzoic acid (PAMBA). The pre-protected ester allows for direct N-acylation or Boc-protection without the zwitterionic interference that restricts the free acid . This eliminates the need for transient protection steps, directly reducing the process mass intensity (PMI) and reagent overhead during the synthesis of complex pharmaceutical intermediates[1].

Evidence DimensionCoupling efficiency and synthetic steps
Target Compound DataDirect N-functionalization with high chemoselectivity
Comparator Or Baseline4-(Aminomethyl)benzoic acid (PAMBA): Requires additional protection/deprotection steps due to zwitterion formation
Quantified DifferenceElimination of at least 2 synthetic steps (protection/deprotection) during targeted amine functionalization
ConditionsStandard N-acylation or Boc-protection workflows

Streamlines API synthesis by eliminating protection/deprotection steps, reducing overall manufacturing costs and time.

Process Solubility in Aprotic Solvents

For scalable amide coupling and continuous flow synthesis, solubility in aprotic organic solvents is a strict requirement. When neutralized in situ with a mild base (e.g., DIPEA), Methyl 4-(aminomethyl)benzoate hydrochloride achieves functional solubility in solvents like DMF and DCM [1]. Conversely, the zwitterionic free acid (PAMBA) demonstrates poor solubility in these standard organic media, requiring highly polar, difficult-to-remove solvents to achieve homogeneous reaction mixtures[2].

Evidence DimensionSolubility in standard aprotic organic solvents (DMF, DCM)
Target Compound DataHighly soluble upon in situ neutralization
Comparator Or Baseline4-(Aminomethyl)benzoic acid (PAMBA): Poorly soluble due to zwitterionic lattice energy
Quantified DifferenceEnables high-molarity (>0.5 M) homogeneous phase reactions vs. heterogeneous suspensions
ConditionsStandard room-temperature coupling in DMF or DCM

Enables homogeneous phase reactions for peptide coupling and continuous flow synthesis, which are critical for scalable, reproducible manufacturing.

Post-Coupling Cleavage Efficiency (Methyl vs. Bulkier Esters)

The methyl ester provides a specific balance of stability during amine functionalization and ease of removal post-coupling. It undergoes quantitative hydrolysis under mild alkaline conditions (e.g., LiOH in aqueous THF) to yield the free carboxylic acid [1]. In contrast, bulkier esters (such as tert-butyl esters) require strongly acidic conditions (e.g., concentrated TFA) for cleavage, which can degrade acid-sensitive functional groups or newly formed amide bonds in complex API targets.

Evidence DimensionDeprotection conditions and functional group tolerance
Target Compound DataCleaved under mild basic conditions (e.g., LiOH, RT)
Comparator Or Baselinetert-Butyl 4-(aminomethyl)benzoate: Requires harsh acidic conditions (TFA)
Quantified DifferenceAvoidance of strongly acidic cleavage environments, preserving acid-sensitive moieties
ConditionsLate-stage ester hydrolysis in complex molecule synthesis

Protects sensitive functional groups during the final stages of complex API or peptidomimetic synthesis, maximizing final yields.

Synthesis of Indoleamide Derivatives and Enzyme Inhibitors

Leveraging its chemoselective amine reactivity and stable salt form, this compound is a direct precursor for synthesizing indoleamide derivatives and aminopyridine-derived amides, which act as nicotinamide phosphoribosyltransferase inhibitors . The methyl ester allows for targeted coupling at the amine, followed by mild hydrolysis to yield the active pharmaceutical ingredient.

Preparation of Solid-Phase Synthesis Linkers

The compound is utilized in the preparation of acid-stable ester linkers for the solid-phase synthesis of immobilized peptides. Its pre-protected nature ensures that the amine can be functionalized (e.g., with Fmoc or Boc groups) without interference from the carboxylate, streamlining the production of custom peptide synthesis reagents .

Scalable Custom API Manufacturing

Due to its high thermal stability (m.p. 243 °C) and process solubility upon in situ neutralization, this hydrochloride salt is a practical starting material for multi-ton custom synthesis projects . It integrates into standard reactor workflows, minimizing process mass intensity by avoiding the complex protection/deprotection cycles required when using the free acid.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types